2-(1-Methyl-1H-imidazol-2-yl)ethanamine
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Description
2-(1-Methyl-1H-imidazol-2-yl)ethanamine is a compound that can be synthesized from ethyl acrylate through a series of reactions including Michael addition with imidazole, hydrazinolysis, followed by the Curtius rearrangement and hydrolysis, with an overall yield of about 72% . This compound is part of a broader class of imidazole derivatives that have been extensively studied due to their wide range of applications, including their use as ligands in coordination chemistry and their potential in medicinal chemistry as antifungal agents and inhibitors .
Synthesis Analysis
The synthesis of imidazole derivatives can be approached through various methods. For instance, the synthesis of (R)-2-(1-hydroxy-4,4,5,5-tetraalkylimidazolidin-2-ylidene)ethanones, which are structurally related to 2-(1-Methyl-1H-imidazol-2-yl)ethanamine, involves condensation reactions, treatment with esters, and 1,3-dipolar cycloadditions . Another related compound, 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane, is formed through the S-alkylation of methimazole with 1,2-dichloroethane . These methods highlight the versatility and reactivity of imidazole derivatives in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be quite complex, as seen in the crystal structure of human heme oxygenase-1 complexed with an imidazole-based inhibitor. The imidazolyl moiety coordinates with heme iron, and the structure reveals a flexible yet well-defined inhibitor binding pocket . Similarly, the crystal structure of 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane shows that it crystallizes in different space groups depending on its hydration state, with significant hydrogen bonding observed .
Chemical Reactions Analysis
Imidazole derivatives undergo various chemical reactions. For example, chloro-substituted 1-hydroxy-2-acetylideneimidazolidines react with sodium cyanide to form nitriles, which upon oxidation yield persistent vinyl nitroxides . Additionally, the antifungal activity of 1,2-diaryl-1-(1H-imidazol-1-yl)ethane derivatives is attributed to their ability to undergo electrophilic substitution, which is a key factor in their mechanism of action .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The crystal structure analysis of these compounds provides insights into their solid-state properties, such as melting points and hydration states . The spectroscopic investigations, including NMR and infrared spectroscopy, along with density functional studies, offer detailed information on the molecular geometry, vibrational frequencies, and chemical shifts, which are crucial for understanding the reactivity and stability of these compounds .
Scientific Research Applications
DNA Interaction and Cytotoxicity Studies
2-(1-Methyl-1H-imidazol-2-yl)ethanamine, as part of Cu(II) complexes with tridentate ligands, exhibits significant DNA binding propensity, demonstrating interactions with calf thymus DNA and showing potential in nuclease activity. These complexes exhibit low toxicity for various cancer cell lines, suggesting their utility in the study of DNA interactions and potential therapeutic applications (Kumar et al., 2012).
Ligand Synthesis and Complexation Studies
The compound serves as a building block in the synthesis of imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde. These derivatives have been characterized and studied for their complexation stability constants with Cu(II), indicating the compound's relevance in the synthesis of new ligands for metal coordination chemistry (Pařík & Chlupatý, 2014).
Spin State Investigations in Iron(II) Complexes
The molecule plays a critical role in the study of molecular isomerism and its effect on the spin state of iron(II) complexes. The subtle variations in ligand structure, influenced by the position of the methyl group on the imidazole ring, have profound effects on the spin states of these complexes, providing insights into the interplay between ligand structure and metal ion behavior (Han et al., 2017).
Copper(I)/Oxygen Chemistry
The compound's derivatives are instrumental in copper(I)/oxygen chemistry, leading to the formation of mu-1,2-peroxo-dicopper(II) species. This research illuminates the differences in reactivity and coordination chemistry of copper complexes with imidazole-containing ligands, contributing to our understanding of copper's role in biological systems and catalysis (Lee et al., 2009).
Corrosion Inhibition Studies
Imidazoline derivatives, structurally related to 2-(1-Methyl-1H-imidazol-2-yl)ethanamine, have been evaluated as corrosion inhibitors for metals in various acidic environments. These studies provide valuable information on the design and development of effective corrosion inhibitors for industrial applications (Zhang et al., 2015).
properties
IUPAC Name |
2-(1-methylimidazol-2-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-9-5-4-8-6(9)2-3-7/h4-5H,2-3,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKQBMQJPNDJLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20236627 |
Source
|
Record name | 1H-Imidazole-2-ethanamine, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20236627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methyl-1H-imidazol-2-yl)ethanamine | |
CAS RN |
87786-06-9 |
Source
|
Record name | 1H-Imidazole-2-ethanamine, 1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087786069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole-2-ethanamine, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20236627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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